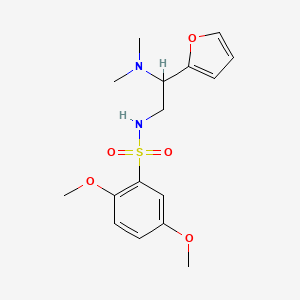

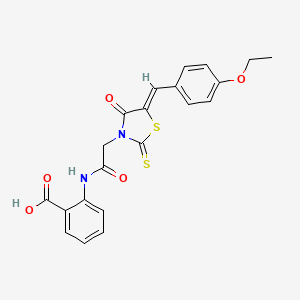

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide, also known as FURA-2 AM, is a synthetic chemical compound that is widely used in scientific research applications. FURA-2 AM is a fluorescent calcium indicator that is used to measure intracellular calcium levels in living cells.

Scientific Research Applications

Chromatographic Analysis

- N-dimethylaminomethylene Derivatives in Gas-Liquid Chromatography : Derivatives like N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide demonstrate excellent properties for gas-liquid chromatography. These compounds, including N-dimethylaminomethylene derivatives, exhibit greater retention times and are convenient for preparation at submicrogram levels, useful for chromatographic studies in biological contexts (Vandenheuvel & Gruber, 1975).

Cancer Research

- Anti-Cancer Properties : Research has highlighted the potential of certain sulfonamide derivatives in cancer treatment. For instance, studies on structure-activity relationships of sulfonamide analogs have identified key modifications enhancing their efficacy as cancer therapeutics (Mun et al., 2012).

- Synthesis and Antitumor Activity : The synthesis of amino-substituted dibenz[de,h]isoquinoline-1,3-diones, including derivatives like N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide, has shown significant antitumor activity. Such compounds have been explored for their potential in treating various cancers, with specific focus on their efficacy and safety (Sami et al., 1995).

Material Science

- Polymer Functionalization : Sulfonamide derivatives have been utilized in the synthesis of polymers for material science applications. For example, Poly(N-protected ethylene imine-alt-ethylene sulfide) block polymers have been functionalized using sulfonamide compounds (Hori et al., 2011).

Fluorescence and Solubility Studies

- Fluorescent and Water-Soluble Compounds : Certain sulfonamide derivatives, like N,N'-bis(2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethyl)perylene-3,4,9,10-tetracarboxylic diimide, have been synthesized for their high fluorescence and solubility in water and other polar solvents. Such properties are significant in various applications, including bioimaging and diagnostics (Boobalan et al., 2012).

properties

IUPAC Name |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S/c1-18(2)13(14-6-5-9-23-14)11-17-24(19,20)16-10-12(21-3)7-8-15(16)22-4/h5-10,13,17H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZPRDRMKNKNIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2887392.png)

![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2887394.png)

![5-{[(3-Chlorophenyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B2887399.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide](/img/structure/B2887400.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2887402.png)

![6-Phenyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2887404.png)

![3-chloro-N-[1-(3-chlorobenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2887407.png)

![6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2887408.png)